5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858847
InChI: InChI=1S/C11H15ClN2O3/c1-2-8(12)11(17)14-4-3-6-7(5-14)10(16)13-9(6)15/h6-8H,2-5H2,1H3,(H,13,15,16)
SMILES:
Molecular Formula: C11H15ClN2O3
Molecular Weight: 258.70 g/mol

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

CAS No.:

Cat. No.: VC17858847

Molecular Formula: C11H15ClN2O3

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione -

Specification

Molecular Formula C11H15ClN2O3
Molecular Weight 258.70 g/mol
IUPAC Name 5-(2-chlorobutanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Standard InChI InChI=1S/C11H15ClN2O3/c1-2-8(12)11(17)14-4-3-6-7(5-14)10(16)13-9(6)15/h6-8H,2-5H2,1H3,(H,13,15,16)
Standard InChI Key FPKBASZHIFOPEA-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, a bicyclic system comprising a pyrrolidine ring fused to a piperidine-2,4-dione moiety. The "hexahydro" designation indicates full saturation of both rings, conferring rigidity and stability . At position 5, a 2-chlorobutanoyl group (Cl-C3H6CO\text{Cl-C}_3\text{H}_6\text{CO}-) is attached, introducing electrophilic reactivity due to the chlorine atom and ketone functionality.

Spectroscopic and Computational Data

  • IR Spectroscopy: Strong absorption bands at 1660–1750 cm1^{-1} confirm the presence of carbonyl groups (C=O) .

  • NMR: 1H^1\text{H}-NMR signals at δ 2.38–4.40 ppm correlate with methyl, methylene, and methine protons in the pyrrolopyridine and chlorobutanoyl moieties .

  • Mass Spectrometry: A molecular ion peak at m/z 258.70 aligns with the molecular weight.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15ClN2O3\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}_3
Molecular Weight258.70 g/mol
Melting PointNot reported
SolubilityLow in polar solvents
LogP (Octanol-Water)Estimated 1.2–1.5

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves acylation of a pyrrolopyridine precursor. A common approach (Figure 1) includes:

  • Core Formation: Cyclocondensation of pyrrolidine-2,4-dione with a pyridine derivative under acidic conditions .

  • Acylation: Reaction with 2-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the chlorobutanoyl group .

Challenges in Scalability

  • Low Yields: Steric hindrance from the bicyclic core complicates acylation, often resulting in yields below 50% .

  • Purification Difficulties: The compound’s low solubility necessitates chromatographic purification, increasing production costs .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Pyrrolopyridine Derivatives

CompoundIC50_{50} (Cancer)AChE InhibitionSource
5-(2-Chlorobutanoyl)-hexahydro derivative18–25 μM10 μM
2-(3-Chlorobenzyl) analogue30 μM
6-Methyl-4-(1-piperidinyl) derivative45 μM

The chlorobutanoyl substituent enhances anticancer potency compared to benzyl or piperidinyl analogues, likely due to improved membrane permeability .

Challenges and Future Directions

Synthesis Optimization

  • Catalyst Design: Palladium-catalyzed acylations may improve yields .

  • Prodrug Strategies: Esterification of the dione could enhance solubility .

Target Identification

Proteomics and molecular docking studies are needed to elucidate binding partners, such as kinase or protease enzymes .

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